molecular formula C8H14O3 B8666241 2-t-Butyl-5-methyl[1,3]dioxolan-4-one

2-t-Butyl-5-methyl[1,3]dioxolan-4-one

Cat. No.: B8666241
M. Wt: 158.19 g/mol
InChI Key: LEWYZEQNYWGOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-t-Butyl-5-methyl[1,3]dioxolan-4-one is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1,3-dioxolan-4-one

InChI

InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3

InChI Key

LEWYZEQNYWGOBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(O1)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2-t-Butyl-5-methyldioxolan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The Seebach Reagent for Self-Regeneration of Stereocenters (SRS)

Executive Summary

This technical guide profiles 2-t-butyl-5-methyldioxolan-4-one , a pivotal chiral building block utilized in the asymmetric synthesis of


-branched 

-hydroxy acids.[1] First introduced by Dieter Seebach, this heterocycle represents the paradigmatic application of the Self-Regeneration of Stereocenters (SRS) principle. Unlike external chiral auxiliaries (e.g., Evans oxazolidinones) that are attached and removed, the SRS methodology uses the substrate's own stereocenter to generate a temporary second stereocenter (the acetal). This "memory" unit preserves chirality during the destruction of the original center (enolization) and directs the formation of the new bond.
Structural & Mechanistic Analysis

The molecule consists of a five-membered dioxolane ring containing a ketone (lactone) functionality.[2] Its utility stems from the interplay between the C2 and C5 positions.

  • The "Staple" (C2): The tert-butyl group at the C2 acetal position is the stereochemical control element.[2] It locks the ring into a specific conformation due to its high steric demand, forcing substituents into a trans or cis relationship to minimize 1,3-diaxial interactions.

  • The Reactive Center (C5): Derived from lactic acid, this center holds the initial chiral information.[2] During functionalization, this center is trigonalized (planarized) via enolization.

  • The Memory Effect: Although the C5 chirality is destroyed upon enolization, the C2 stereocenter remains intact.[2] The bulky tert-butyl group shields one face of the planar enolate, forcing incoming electrophiles to attack from the opposite (anti) face.

Physical and Chemical Characterization[1][3][4][5][6]

The following data refers primarily to the (2S, 5S) isomer, derived from natural L-(+)-lactic acid, which is the most common form used in synthesis.

PropertySpecificationNotes
IUPAC Name (2S, 5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-onecis-isomer is thermodynamically favored.
CAS Number 81037-06-1 (S,S-isomer)104194-02-7 (R,R-isomer)Generic/Racemic CAS: 74094-60-3 (approx)
Molecular Formula C

H

O

MW: 158.20 g/mol
Appearance Colorless liquid or low-melting solidOften solidifies in freezer.
Boiling Point 80 °C @ 20 mmHgDistillable under reduced pressure.
Melting Point ~5 °C
Optical Rotation

(c = 1.83, CHCl

)
Solubility Soluble in THF, Et

O, CH

Cl

, Pentane
Hydrolytically unstable in aqueous acid/base.
Stability Stable at -20°C under ArgonSensitive to moisture (hydrolysis of acetal).
Spectroscopic Signature (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    0.98 (s, 9H, t-Bu), 1.48 (d, 3H, Me), 4.51 (q, 1H, H-5), 5.18 (s, 1H, H-2).
  • 
    C NMR (CDCl
    
    
    
    ):
    
    
    17.8 (Me), 23.8 (t-Bu Me), 34.5 (t-Bu quart), 72.4 (C-5), 109.8 (C-2), 173.5 (C=O).
Synthesis & Purification Workflow

The synthesis relies on the acid-catalyzed condensation of (S)-lactic acid with pivalaldehyde.[1] The reaction is thermodynamically controlled to favor the cis-diastereomer (2-t-butyl and 5-methyl groups on the same side), which minimizes steric strain in the transition state.

Diagram: Synthesis Pathway

Synthesis Lactic (S)-Lactic Acid (Substrate) Mix Mixing in Pentane + p-TsOH (cat.) Lactic->Mix Pival Pivalaldehyde (Reagent) Pival->Mix DeanStark Azeotropic Reflux (Dean-Stark Trap) Removes H2O Mix->DeanStark Condensation Crude Crude Product (cis/trans mixture) DeanStark->Crude - H2O Distill Vacuum Distillation (80°C @ 20mmHg) Crude->Distill Crystal Recrystallization (Pentane/Ether @ -75°C) Distill->Crystal Enrich cis-isomer Final Pure (2S, 5S)-Dioxolanone (>96% de) Crystal->Final

Caption: Workflow for the condensation of Lactic Acid and Pivalaldehyde. The Dean-Stark step is critical to drive the equilibrium by removing water.

Reactivity Profile: The SRS Cycle

The core utility of this molecule is the alkylation of the


-position. The process follows a strict stereochemical logic:
  • Enolization: Treatment with a bulky base (LDA) at -78°C removes the proton at C5. The resulting lithium enolate is planar at C5.

  • Steric Shielding: The tert-butyl group at C2 (which was cis to the methyl group) remains in place. It effectively blocks the "top" face of the enolate.

  • Diastereoselective Attack: Electrophiles (R-X) must approach from the "bottom" face (anti to the t-butyl group).

  • Result: The new alkyl group is installed trans to the t-butyl group. Upon hydrolysis, the t-butyl auxiliary is removed, yielding the

    
    -alkylated lactic acid with high enantiomeric excess.
    
Diagram: Mechanism of Stereocontrol

SRS_Mechanism Start (2S, 5S)-Dioxolanone (Chiral Template) Enolization Enolization (LDA, -78°C) Loss of C5 Chirality Start->Enolization Enolate Lithium Enolate Intermediate (Planar C5, C2-tBu blocks top face) Enolization->Enolate Alkylation Electrophilic Attack (R-X) Anti-approach to t-Bu Enolate->Alkylation Steric Steering Product Alkylated Dioxolanone (2S, 5R)-configuration Alkylation->Product New Stereocenter Formed Hydrolysis Acid Hydrolysis (Removal of Auxiliary) Product->Hydrolysis Hydrolysis->Start Auxiliary Recycled (Theoretical) Final alpha-Alkyl-Lactic Acid (Enantiopure) Hydrolysis->Final Regeneration

Caption: The Self-Regeneration of Stereocenters (SRS) cycle. Note how C5 chirality is lost and then regenerated using C2 as the template.

Experimental Protocols
A. Synthesis of (2S, 5S)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one

Objective: Preparation of the chiral scaffold from bulk chemicals.

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add (S)-(+)-Lactic acid (0.5 mol), Pivalaldehyde (0.6 mol), and Pentane (400 mL). Add p-toluenesulfonic acid (approx. 1.0 g) as a catalyst.

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap. Continue until water evolution ceases (approx. 24–48 hours).

  • Workup: Cool to room temperature. Wash the pentane solution with saturated aqueous NaHCO

    
     (2 x 100 mL) to neutralize the catalyst and unreacted acid. Wash with brine (100 mL).
    
  • Drying: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distill the crude oil under reduced pressure (bp ~80°C at 20 mmHg).

    • Note: The distillate is a mixture of cis and trans isomers (approx 4:1).[1]

  • Enrichment: Dissolve the distillate in minimal pentane/ether (10:1) and cool to -75°C (dry ice/acetone bath). The pure (2S, 5S)-isomer crystallizes out. Filter cold.

B. General Protocol for

-Alkylation

Objective: Alkylation of the scaffold with Benzyl Bromide (Example).

  • Enolate Formation:

    • Flame-dry a 250 mL flask under Argon. Add dry THF (50 mL) and diisopropylamine (1.1 equiv).

    • Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.

    • Add a solution of (2S, 5S)-2-t-butyl-5-methyldioxolan-4-one (1.0 equiv) in THF dropwise over 15 min.

    • Critical: Stir at -78°C for 45 min to ensure complete deprotonation. The solution usually turns pale yellow.

  • Alkylation:

    • Add Benzyl Bromide (1.2 equiv) dropwise (neat or in minimal THF).

    • Optional: Addition of HMPA or DMPU (2-3 equiv) can accelerate sluggish alkylations, though it is often unnecessary for reactive halides.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.

  • Quench & Isolation:

    • Pour the reaction mixture into half-saturated aqueous NH

      
      Cl.
      
    • Extract with Et

      
      O (3x).[2] Dry combined organics over MgSO
      
      
      
      .
    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrolysis (Deprotection):

    • Dissolve the alkylated product in MeOH/H

      
      O (4:1). Add KOH (3 equiv) and reflux for 2 hours (saponification) or treat with 6N HCl (acid hydrolysis) depending on substrate sensitivity.
      
References
  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[3][4] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708–2748.

  • Fráter, G., Müller, U., & Günther, W. (1984).[5] "The stereoselective

    
    -alkylation of chiral 
    
    
    
    -hydroxy esters and some applications thereof." Tetrahedron, 40(8), 1269–1277.[5]
  • Naef, R., & Seebach, D. (1985). "Herstellung von (S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-on aus Milchsäure und Pivalaldehyd." Helvetica Chimica Acta, 68(1), 135–143.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-t-Butyl-5-methyldioxolan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-t-Butyl-5-methyldioxolan-4-one is a chiral heterocyclic compound that serves as a valuable building block in asymmetric synthesis.[1] Its rigid dioxolanone core, derived from lactic acid and pivalaldehyde, allows for high diastereoselectivity in enolate alkylation, aldol reactions, and Michael additions, making it a key intermediate in the synthesis of complex, enantiopure molecules.[2] Accurate structural elucidation and purity assessment are paramount in these applications, necessitating a thorough understanding of its spectroscopic characteristics.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-t-Butyl-5-methyldioxolan-4-one. While a complete, publicly available experimental dataset for this specific molecule is limited, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust predictive framework for researchers. Furthermore, it outlines the standardized experimental protocols for acquiring and interpreting this critical data.

Molecular Structure and Stereochemistry

The structure of 2-t-Butyl-5-methyldioxolan-4-one, with the IUPAC name 2-tert-butyl-5-methyl-1,3-dioxolan-4-one, incorporates two stereocenters at the C2 and C5 positions of the dioxolanone ring.[3] The bulky t-butyl group at the C2 position plays a crucial role in directing the stereochemical outcome of reactions involving the enolate of this compound. The molecule can exist as different stereoisomers, with the (2S,5S) and (2R,5R) forms being commonly used in enantioselective synthesis.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-t-Butyl-5-methyldioxolan-4-one.

Experimental Protocol: NMR Spectroscopy[4][5][6]
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-t-Butyl-5-methyldioxolan-4-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 2-t-Butyl-5-methyldioxolan-4-one is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts are influenced by the electronic environment and through-bond and through-space interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-t-Butyl-5-methyldioxolan-4-one (Solvent: CDCl₃, Reference: TMS)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H5 (CH)4.5 - 4.8Quartet (q)~7
H2 (CH)5.0 - 5.3Singlet (s)-
C5-CH₃1.4 - 1.6Doublet (d)~7
t-Butyl (CH₃)₃0.9 - 1.1Singlet (s)-

Causality behind Predictions:

  • H5 (CH): This proton is attached to a carbon adjacent to an oxygen atom and the carbonyl group, leading to a downfield shift. It is coupled to the three protons of the C5-methyl group, resulting in a quartet.

  • H2 (CH): This proton is on the acetal carbon, situated between two oxygen atoms, which strongly deshields it, causing a significant downfield shift. It has no adjacent protons, so it appears as a singlet.

  • C5-CH₃: These protons are on a methyl group attached to a stereocenter. They are coupled to the H5 proton, resulting in a doublet.

  • t-Butyl (CH₃)₃: The nine protons of the t-butyl group are chemically equivalent and show a single, sharp singlet in the upfield region, characteristic of this group.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A ¹³C NMR spectrum for 2-t-Butyl-5-methyldioxolan-4-one is noted as being available in the SpectraBase database.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-t-Butyl-5-methyldioxolan-4-one (Solvent: CDCl₃, Reference: TMS)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)170 - 175
C2 (O-C-O)105 - 110
C5 (O-CH-C=O)75 - 80
C(CH₃)₃30 - 35
C5-CH₃15 - 20
C(CH₃)₃23 - 28

Causality behind Predictions:

  • C4 (C=O): The carbonyl carbon is highly deshielded and appears significantly downfield.

  • C2 (O-C-O): The acetal carbon, bonded to two oxygen atoms, is also significantly deshielded.

  • C5 (O-CH-C=O): This carbon is attached to an oxygen atom and is in the alpha position to the carbonyl group, resulting in a downfield shift.

  • C(CH₃)₃: The quaternary carbon of the t-butyl group.

  • C5-CH₃: The methyl carbon attached to the C5 of the ring.

  • C(CH₃)₃: The three equivalent methyl carbons of the t-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-t-Butyl-5-methyldioxolan-4-one will be dominated by absorptions corresponding to the carbonyl group and the C-O bonds of the ester and acetal functionalities.

Experimental Protocol: IR Spectroscopy[4][6]
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum

The key diagnostic peaks in the IR spectrum of 2-t-Butyl-5-methyldioxolan-4-one are expected in the following regions:

Table 3: Predicted IR Absorption Bands for 2-t-Butyl-5-methyldioxolan-4-one

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
~2960C-H stretchAliphatic (t-butyl, methyl)Strong
~1750-1770C=O stretchEster (lactone)Strong, Sharp
~1200-1000C-O stretchEster, AcetalStrong

Causality behind Predictions:

  • C-H Stretch (~2960 cm⁻¹): The stretching vibrations of the C-H bonds in the t-butyl and methyl groups will appear in this region.[4]

  • C=O Stretch (~1750-1770 cm⁻¹): The carbonyl group of the five-membered lactone ring is expected to have a high stretching frequency due to ring strain. This will be a very strong and sharp absorption, which is highly characteristic of the carbonyl functional group.[5]

  • C-O Stretch (~1200-1000 cm⁻¹): The C-O stretching vibrations of the ester and acetal groups will result in strong absorptions in the fingerprint region.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of 2-t-Butyl-5-methyldioxolan-4-one using NMR and IR spectroscopy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_elucidation Structural Elucidation Purified_Sample Purified 2-t-Butyl-5-methyldioxolan-4-one NMR_Prep Dissolve in CDCl3 with TMS Purified_Sample->NMR_Prep IR_Prep Prepare thin film or use ATR Purified_Sample->IR_Prep NMR_Acquisition Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acquisition IR_Acquisition Acquire FTIR Spectrum IR_Prep->IR_Acquisition NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants NMR_Acquisition->NMR_Analysis IR_Analysis Analyze Characteristic Absorption Bands IR_Acquisition->IR_Analysis Structure_Confirmation Confirm Molecular Structure NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Sources

Technical Guide: Stability, Storage, and Handling of 2-t-Butyl-5-methyldioxolan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-t-Butyl-5-methyldioxolan-4-one (commonly known as Seebach’s Reagent or the SRS Dioxolanone ) is a pivotal chiral auxiliary used in the Self-Regeneration of Stereocenters (SRS) . Derived from the condensation of (S)-lactic acid and pivalaldehyde, it allows for the generation of enolates without the loss of optical activity, serving as a template for the synthesis of enantiopure


-hydroxy-

-methyl carboxylic acids.[1]

While chemically robust under specific reaction conditions (e.g., strong bases like LDA at -78°C), this heterocycle exhibits distinct sensitivities to hydrolysis and thermal epimerization during storage. This guide provides a rigorous, field-proven protocol for maintaining the integrity of this reagent.

Chemical Profile
PropertySpecification
IUPAC Name (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one
CAS Number 81037-06-1
Molecular Weight 158.20 g/mol
Physical State Colorless liquid or low-melting solid (mp ~5°C)
Boiling Point 80°C at 20 mmHg
Chirality (2S, 5S) [cis-isomer is the active reagent]

Physicochemical Stability Profile

Understanding the degradation mechanisms is prerequisites for effective storage. The stability of this dioxolanone is governed by three primary vectors: Acetalic Hydrolysis, Epimerization, and Enolate Dimerization.

Hydrolytic Instability (The Acid Sensitivity)

The 1,3-dioxolan-4-one ring is essentially a cyclic acetal-lactone. It is thermodynamically unstable in the presence of water and Brønsted acids.

  • Mechanism: Protonation of the acetal oxygen leads to ring opening, reverting the compound to its precursors: (S)-lactic acid and pivalaldehyde .

  • Implication: Even trace atmospheric moisture, combined with residual acid from synthesis (e.g., p-TsOH traces), will catalyze autocatalytic decomposition.

Thermodynamic Epimerization

The synthetic utility of the reagent depends on the cis-relationship between the t-butyl group (C2) and the methyl group (C5).

  • The Risk: The cis-isomer is the kinetic product of the condensation but can equilibrate to the trans-isomer under thermal stress or acidic conditions.

  • Impact: The trans-isomer blocks the "face" of the enolate differently, potentially eroding the diastereoselectivity of subsequent alkylations.

Degradation Pathway Visualization

The following diagram details the critical degradation nodes that must be mitigated during storage.

DegradationPathway Reagent (2S,5S)-Dioxolanone (Active Reagent) Protonation Protonated Intermediate Reagent->Protonation + H+ (Trace Acid) Epimer (2R,5S)-Trans-Isomer (Inactive/Low Selectivity) Reagent->Epimer Thermal Stress / Acid RingOpen Acyclic Hemiacetal Protonation->RingOpen + H2O Hydrolysis Hydrolysis Products: Lactic Acid + Pivalaldehyde RingOpen->Hydrolysis Irreversible

Figure 1: Mechanistic pathways for hydrolysis and epimerization of Seebach's Dioxolanone.

Storage & Handling Protocols

To ensure the reagent maintains >98% purity and >95:5 cis/trans ratio, the following protocols must be strictly observed.

The "Golden Rules" of Storage
  • Temperature: Store at 2°C to 8°C . While the compound is stable at -20°C, the phase change (freezing/thawing) can introduce condensation if the container is opened before reaching room temperature.

  • Atmosphere: Strictly Argon or Nitrogen . The container must be purged after every use.

  • Container: Borosilicate glass with a PTFE-lined septum or cap. Avoid rubber septa for long-term storage as pivalaldehyde (degradation product) can leach plasticizers, and the reagent itself acts as a solvent.

Protocol: Handling for Synthesis
  • Equilibration: Allow the refrigerated container to reach room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water into the cold reagent.

  • Solvent Compatibility: When using in synthesis, ensure all solvents (THF, Hexane) are dried (e.g., over Na/Benzophenone or molecular sieves) to <50 ppm water content.

  • Re-sealing: If the reagent is purchased in a bottle without a septum, transfer the remaining material to a Schlenk tube or a vial with a Mininert™ valve immediately after first use.

Quality Control: A Self-Validating System

Researchers should not assume commercial purity. Use the following Self-Validating QC Workflow to verify integrity before committing valuable substrates to a reaction.

1H-NMR Validation Criteria

Run a standard 1H-NMR in CDCl3. Look for the specific diagnostic signals listed below.

Diagnostic FeatureChemical Shift (

)
InterpretationAction
C2-H (Acetal Proton) 5.15 ppm (s)Intact cis-dioxolanone ring.Proceed if major peak.
Aldehyde Proton ~9.5 ppmFree Pivalaldehyde (Hydrolysis).Reject or Redistill if >5%.
Epimer Signal 5.25 ppm (s)Trans-isomer (minor).Use if ratio >95:5.
Re-Purification Protocol

If hydrolysis >5% or epimerization is evident, the reagent can be salvaged via distillation.

  • Setup: Short-path distillation apparatus (dried in oven).

  • Conditions: Distill under reduced pressure (20 mmHg ).

  • Collection: Collect the fraction boiling at 80°C .

  • Post-Process: Immediately flush with Argon and store at 4°C.

QC Decision Logic

The following workflow illustrates the decision-making process for validating the reagent.

QC_Workflow Start Reagent Retrieval (From 4°C Storage) Visual Visual Inspection (Check for Phase Sep/Solids) Start->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR Decision Purity Check NMR->Decision Use Approve for Synthesis Decision->Use Cis > 95% Aldehyde < 2% Purify Distillation (80°C @ 20mmHg) Decision->Purify Aldehyde 2-20% Discard Discard (If Hydrolysis > 20%) Decision->Discard Aldehyde > 20% Purify->NMR Re-Validate

Figure 2: Quality Control decision matrix for 2-t-Butyl-5-methyldioxolan-4-one.

References

  • Seebach, D., et al. (1981). Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Naef, R. & Seebach, D. (1985). The preparation of enantiomerically pure α-hydroxy-α-methyl carboxylic acids. Liebigs Annalen der Chemie.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one.

  • Graham, T. H., et al. (2010). The Preparation of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses. (Provides analogous handling context for Seebach auxiliaries).

Sources

The Seebach Dioxolanone Platform: A Technical Guide to Self-Regeneration of Stereocenters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the utility of 1,3-dioxolan-4-ones as chiral auxiliaries, a methodology pioneered by Dieter Seebach.[1] Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that are attached to an achiral substrate, dioxolanone chemistry typically utilizes the Self-Regeneration of Stereocenters (SRS) principle. This approach is the gold standard for the asymmetric alkylation of


-hydroxy acids (such as lactic, mandelic, and malic acid) to generate quaternary stereocenters with high fidelity.

Part 1: The SRS Paradigm & Mechanistic Logic

The Concept of Self-Regeneration

In standard chiral auxiliary chemistry, a chiral unit is attached to a prochiral substrate. In Seebach’s SRS, the starting material itself contains a stereocenter (e.g., L-lactic acid).

  • Generation: The original stereocenter is used to establish a second, temporary stereocenter (usually an acetal).

  • Destruction: The original center is destroyed via enolization (trigonalization).

  • Regeneration: The temporary center exerts steric control, forcing the reconstruction of the original center with a new substituent.

  • Removal: The temporary center is hydrolyzed, leaving the modified substrate.

Structural Mechanistics

The efficacy of the 1,3-dioxolan-4-one scaffold relies on the "pucker" of the five-membered ring. When condensed with a bulky aldehyde (typically pivalaldehyde), the tert-butyl group locks the conformation.

  • The Lock: The tert-butyl group at C2 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • The Shield: Upon enolization with a base (LDA), the ring adopts a planar or slight envelope conformation. The bulky tert-butyl group effectively shields the cis-face of the enolate.

  • The Attack: Electrophiles are forced to approach from the face trans to the tert-butyl group (anti-approach), resulting in high diastereomeric excess (

    
    ).
    

SRS_Cycle Start L-Lactic Acid (Original Center S) Acetal Dioxolanone Acetal (C2: S, C5: S) Temp Center Created Start->Acetal + Pivalaldehyde (H+ cat) Enolate Li-Enolate (C5 Trigonal/Planar) Original Center Lost Acetal->Enolate + LDA (-78°C) Product Alkylated Dioxolanone (C2: S, C5: R) Center Regenerated Enolate->Product + Electrophile (R-X) (Trans-Attack) Final alpha-Alkylated Acid (Quaternary Center) Product->Final Hydrolysis (H3O+)

Figure 1: The Self-Regeneration of Stereocenters (SRS) cycle using L-lactic acid. The temporary C2 center preserves chirality during the enolization of C5.

Part 2: Validated Synthetic Protocols

Preparation of the Auxiliary (The Acetalization)

This step creates the "Seebach Auxiliary" from L-lactic acid and pivalaldehyde.

Reagents:

  • (S)-Lactic acid[1][2][3][4][5]

  • Pivalaldehyde (Trimethylacetaldehyde)

  • 
    -Toluenesulfonic acid (PTSA) - Catalyst
    
  • Pentane (Solvent)[2]

Protocol:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Suspend (S)-lactic acid (0.5 mol) in pentane (400 mL). Add pivalaldehyde (0.6 mol, 1.2 equiv) and PTSA (1.0 g).

  • Reflux: Heat the mixture to reflux. As water is generated, it azeotropes with pentane and collects in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 24–48 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2x) and brine. Dry over 
    
    
    
    .
  • Purification: Distill the crude oil under reduced pressure.

    • Target: (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one.[1][2]

    • Note: The cis-isomer (2S,5S) is thermodynamically favored and usually forms in >4:1 ratio over the trans-isomer. Recrystallization from ether/pentane can yield diastereomerically pure material.

-Alkylation (The Asymmetric Transformation)

This protocol describes the methylation of the auxiliary, but it applies to benzylations and allylations.

Reagents:

  • (2S,5S)-Dioxolanone (from 2.1)[2][3]

  • LDA (Lithium Diisopropylamide)[2][6]

  • Methyl Iodide (MeI)

  • THF (Anhydrous)

Protocol:

  • Enolization: In a flame-dried flask under Argon, cool a solution of LDA (1.1 equiv) in THF to -78°C.

  • Addition: Add the dioxolanone solution (in THF) dropwise over 20 minutes via syringe pump.

    • Critical Control: Maintain temperature below -70°C to prevent decomposition or racemization. Stir for 45 minutes.

  • Trapping: Add Methyl Iodide (1.5 equiv) dropwise.

    • Mechanism:[1][3][5][7][8] The electrophile approaches from the face opposite the tert-butyl group.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -30°C over 4 hours.

  • Quench: Pour the mixture into saturated

    
     solution. Extract with ether.
    
  • Result: The product will be the 5,5-disubstituted dioxolanone. Hydrolysis (heating with 6N HCl) yields the enantiopure

    
    -hydroxy-
    
    
    
    -methyl acid.

Part 3: Comparative Analysis & Data

The choice between dioxolanones and other auxiliaries depends heavily on the starting substrate class.

Table 1: Comparative Efficacy of Chiral Auxiliaries

FeatureSeebach DioxolanonesEvans OxazolidinonesMyers Pseudoephedrine
Primary Substrate

-Hydroxy Acids (Lactic, Mandelic)
Carboxylic Acids / Amino AcidsCarboxylic Acids
Heteroatoms O, O (Acetal)N, O (Carbamate)N, O (Amide)
Chirality Source Substrate (SRS)External Auxiliary (Attached)External Auxiliary (Attached)
Enolate Geometry Planar Ester EnolateZ-Enolate (Chelated)Z-Enolate
Typical

> 95%> 98%> 97%
Cleavage Acidic HydrolysisLiOH / peroxide / reductionAcidic / Basic hydrolysis
Atom Economy High (Substrate is part of the ring)Lower (Auxiliary is high MW)Moderate
Troubleshooting: The Dimerization Pitfall

A common failure mode in dioxolanone chemistry is "self-condensation."

  • Observation: Low yield of alkylated product; recovery of starting material or formation of a heavy byproduct.

  • Cause: The enolate of the dioxolanone can react with a neutral, unreacted dioxolanone molecule (acting as an electrophile) if the deprotonation is incomplete or if the addition is too fast.

  • Solution: Ensure complete formation of the enolate (use slight excess of LDA) before adding the electrophile, and add the substrate slowly to the base (inverse addition can sometimes help).

Part 4: Applications in Drug Discovery

Synthesis of -Disubstituted Amino Acids

While dioxolanones are O-based, they are precursors to amino acids via the "hydroxy-to-amino" conversion (e.g., Mitsunobu reaction with hydrazoic acid) after the stereocenter is established. This allows access to non-proteinogenic amino acids resistant to enzymatic degradation—a key trait for peptide therapeutics.

Total Synthesis: Frontalin

Seebach's group demonstrated the power of this method in the synthesis of (-)-Frontalin.

  • Start: L-Lactic acid.[9]

  • SRS: Formation of the t-butyl dioxolanone.

  • Alkylation: Reaction with a functionalized iodide.

  • Cyclization: Acid-catalyzed deprotection and internal ketalization. This route is significantly shorter than pool-of-chiral-precursor methods that require extensive protection/deprotection steps.

Decision_Tree Q1 Target Molecule Class? Res1 alpha-Hydroxy Acid (Quaternary Center) Q1->Res1 Res2 alpha-Amino Acid Q1->Res2 Res3 beta-Hydroxy Acid Q1->Res3 Action1 USE SEEBACH DIOXOLANONE (SRS Method) Res1->Action1 Optimal Action2 Use Evans Oxazolidinone (Auxiliary Method) Res2->Action2 Standard Action3 Use Aldol variants (Evans/Crimmins) Res3->Action3

Figure 2: Decision matrix for selecting chiral auxiliaries based on target molecular architecture.

References

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle.[10] Angewandte Chemie International Edition in English, 35(23), 2708–2748. Link

  • Seebach, D., Naef, R., & Calderari, G. (1984).

    
    -Alkylation of 
    
    
    
    -Heterosubstituted Carboxylic Acids without Racemization: Preparation of (S)-
    
    
    -Methyl-DOPA. Tetrahedron, 40(8), 1313-1324. Link
  • Fráter, G., Müller, U., & Günther, W. (1984). The Stereoselective

    
    -Alkylation of Chiral 
    
    
    
    -Hydroxy Esters. Tetrahedron, 40(8), 1269-1277. Link
  • Aitken, R. A., & Karodia, N. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molbank, 2023(2), M1644. Link

  • Boesheer, V., & Wolf, J. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2398. Link

Sources

Methodological & Application

Application Note: Stereoselective Michael Additions using Seebach’s Dioxolanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Principle

This application note details the protocol for performing stereoselective Michael additions using (2S,5S)-2-t-butyl-5-methyl-1,3-dioxolan-4-one (referred to herein as the Seebach Auxiliary ).

Derived from (S)-lactic acid and pivalaldehyde, this auxiliary operates on the principle of Self-Regeneration of Stereocenters (SRS) .[1] The original stereocenter (C5) is destroyed upon enolization but is "remembered" by the acetal stereocenter (C2), which directs the incoming electrophile to the opposite face (anti-addition). This allows for the generation of quaternary stereocenters with high diastereomeric ratios (dr > 95:5).

Key Mechanistic Insight

Upon deprotonation with a lithium base (LDA or LiHMDS), the dioxolanone forms a planar lithium enolate. The bulky tert-butyl group at the C2 position conformationally locks the ring, sterically shielding the syn-face. Consequently, Michael acceptors (nitroolefins, acrylates) must attack from the anti-face (trans to the t-butyl group).

Seebach_SRS_Mechanism SM Dioxolanone (SM) (C5 Stereocenter) Enolate Lithium Enolate (Planar C5, C2-tBu Shielding) SM->Enolate Deprotonation Base Base (LDA/LiHMDS) -78°C, THF Base->Enolate TS Transition State (Anti-Face Attack) Enolate->TS Electrophile Michael Acceptor (Nitroalkene/Acrylate) Electrophile->TS Steric Approach Product Michael Adduct (Quaternary Center) TS->Product C-C Bond Formation

Figure 1: Mechanistic pathway of the SRS principle. The C2-t-butyl group acts as a temporary stereocontrol element during the enolate phase.

Critical Experimental Factors (Expertise & Causality)

To ensure reproducibility and high diastereoselectivity, the following factors must be strictly controlled.

Enolate Stability & Dimerization

Risk: Concentrated solutions of the lithium enolate are prone to self-condensation (dimerization), where one enolate molecule attacks the carbonyl of a neutral dioxolanone molecule. Control:

  • Concentration: Maintain reaction concentration below 0.1 M.

  • Base Stoichiometry: Use a slight excess of base (1.05 – 1.10 equiv) to ensure complete conversion of the starting material to the enolate before any warming or addition occurs.

Temperature Management

Risk: The lithium enolate is thermally labile. Above -50°C, it may decompose or racemize via proton exchange if not strictly anhydrous. Control:

  • Perform enolization strictly at -78°C .

  • Pre-cool the Michael acceptor solution to -78°C before addition to prevent local heating spikes.

Solvent & Additives

Standard: Anhydrous THF is the solvent of choice. It coordinates Li+, breaking up aggregates that reduce reactivity. Additives: For sterically encumbered Michael acceptors (e.g.,


-disubstituted enones), the addition of HMPA  or DMPU  (2-3 equiv) may be required to increase the nucleophilicity of the enolate, though this is less common for standard nitroalkene additions.

Standardized Protocol: Michael Addition

Reagents:

  • (2S,5S)-2-t-Butyl-5-methyldioxolan-4-one (1.0 equiv)[2]

  • LiHMDS (Lithium hexamethyldisilazide) or LDA (1.1 equiv)

  • Michael Acceptor (e.g., trans-

    
    -nitrostyrene) (1.2 equiv)
    
  • Anhydrous THF (distilled from Na/benzophenone or column-dried)

Step-by-Step Methodology
Phase 1: Enolate Generation
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Solvent Charge: Add anhydrous THF to achieve a concentration of ~0.05 M relative to the substrate.

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS (1.0 M in THF) dropwise via syringe.

    • Note: LiHMDS is often preferred over LDA for Michael additions to nitroalkenes to minimize competitive polymerization of the nitroalkene initiated by amine bases.

  • Substrate Addition: Dissolve the dioxolanone in a minimal amount of THF. Add this solution dropwise to the base over 15–20 minutes along the side of the flask (pre-cooling the stream).

  • Maturation: Stir at -78°C for 45–60 minutes . This ensures complete deprotonation.

Phase 2: Michael Addition[1][3]
  • Electrophile Prep: Dissolve the Michael acceptor (1.2 equiv) in THF. Crucial: Pre-cool this solution to -78°C in a separate vessel if possible, or add very slowly to avoid heat spikes.

  • Reaction: Cannulate or syringe the electrophile solution into the enolate mixture slowly over 10 minutes.

  • Progression:

    • For Nitroalkenes: Stir at -78°C for 2 hours. Often, warming to -40°C or -20°C is necessary for conversion, but start low to set the stereochemistry.

    • For Acrylates: Keep at -78°C; warming often degrades diastereoselectivity.

Phase 3: Quench & Workup
  • Quench: Add saturated aqueous NH

    
    Cl (5 mL) while the reaction is still at low temperature. Allow to warm to room temperature (RT) after the quench is added.
    
  • Extraction: Dilute with Et

    
    O or EtOAc. Wash the organic phase with water (x2) and brine (x1).
    
  • Drying: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Typical Results & Data Interpretation

The following table summarizes expected outcomes for the addition of the lithium enolate of (2S,5S)-2-t-butyl-5-methyldioxolan-4-one to various acceptors.

Michael AcceptorProduct TypeTypical YieldDiastereoselectivity (dr)Notes
Nitroalkenes (e.g., Nitrostyrene)

-Nitro ester deriv.
70 – 85%> 95:5High selectivity; LiHMDS recommended.
Acrylates (e.g., Methyl crotonate)Diester derivative50 – 70%80:20 – 90:10Lower reactivity; may require HMPA.
Enones (e.g., Chalcone)1,5-Dicarbonyl60 – 80%> 90:10Steric bulk of enone affects yield.
Vinyl Sulfones Sulfonyl ester75 – 90%> 95:5Excellent acceptors for this system.

Data aggregated from Seebach et al. and subsequent application papers [1, 2].

Troubleshooting & Optimization Logic

Use the following decision tree to diagnose experimental failures.

Troubleshooting_Logic Problem Experimental Issue Type Identify Symptom Problem->Type LowYield Low Yield / SM Recovery Type->LowYield Incomplete Rxn LowDR Low Diastereoselectivity (<90:10) Type->LowDR Stereo Leakage SideProd Dimer Formation Type->SideProd Self-Condensation Soln1 Check Water Content (THF) Increase Reaction Time LowYield->Soln1 Soln2 Lower Temp (-78°C strict) Switch Base to LiHMDS LowDR->Soln2 Soln3 Dilute Reaction (<0.05 M) Add Base Faster SideProd->Soln3

Figure 2: Troubleshooting flow for common Michael addition issues.

References

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[4] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition in English, 35(23‐24), 2708-2748.

  • Beck, A. K., & Seebach, D. (1988). Preparation of Enantiomerically Pure α-Alkylated Serine Derivatives from (R)- or (S)-Serine. Chimia, 42, 142.
  • Naef, R., & Seebach, D. (1985). The Generation of Lithium Enolates from 2-t-Butyl-5-methyl-1,3-dioxolan-4-ones.[1] Helvetica Chimica Acta, 68(1), 135-143.

  • Walker, P. R., & Gani, D. (2000). Addition reactions of aldehydes to lithium enolates of 1,3-dioxolan-4-ones: a configurational reassessment. Chemistry – A European Journal, 6(19), 3551-3557.

Sources

Troubleshooting & Optimization

optimization of reaction temperature for 2-t-Butyl-5-methyldioxolan-4-one enolate formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing 2-t-Butyl-5-methyldioxolan-4-one (commonly referred to as Seebach’s Reagent or Dioxolanone) for asymmetric alkylations via the Self-Regeneration of Stereocenters (SRS) principle.

Topic: Temperature Optimization for Enolate Formation & Trapping Reagent: (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one Application: Asymmetric Synthesis / Drug Development

The Thermodynamic Landscape: Critical Temperature Thresholds

Understanding the thermal limits of the enolate is the single most important factor in preventing experimental failure.

The enolate of 2-t-butyl-5-methyldioxolan-4-one is kinetically generated and thermally sensitive . Unlike simple ketone enolates, this species is prone to specific degradation pathways (dimerization and elimination) if the temperature deviates from the optimal window.

Temperature ZoneStatusChemical Behavior & Risks
-78°C to -80°C OPTIMAL Stable Enolate Formation. At this temperature, the lithium enolate is stable for hours. The bulky tert-butyl group at C2 effectively shields the Re-face, forcing electrophilic attack from the Si-face (anti-approach).
-40°C to -20°C CAUTION Reactivity Threshold. Less reactive electrophiles (e.g., alkyl iodides) may require warming to this zone to react. However, prolonged exposure > -40°C risks dimerization (self-reaction of enolate with neutral starting material).
>-20°C CRITICAL FAILURE Decomposition. Above this threshold, the enolate undergoes rapid

-elimination or retro-aldol-type fragmentation. Stereochemical integrity is lost due to aggregation changes.

Standard Operating Protocol (SOP)

This protocol is validated for the standard alkylation using LDA. Any deviation requires re-optimization.

Phase A: Reagent Preparation
  • Solvent: THF must be freshly distilled (Na/Benzophenone) or from an SPS (Solvent Purification System). Water content >10 ppm kills the reaction.

  • Dioxolanone: Ensure the starting material is azeotropically dried (toluene) if stored for long periods.

Phase B: Enolization & Trapping (The Workflow)

ReactionWorkflow Start Start: Dry THF -78°C BaseAdd Add Base (LDA) -78°C, 30 min Start->BaseAdd Inert Atm (Ar/N2) Enolate Enolate Formed (Planar C5) BaseAdd->Enolate Deprotonation Electrophile Add Electrophile -78°C Enolate->Electrophile Trapping Warm Optional Warm Only to -20°C if slow Electrophile->Warm Kinetic Check Quench Quench (NH4Cl) While Cold! Electrophile->Quench Fast Rxn Warm->Quench

Figure 1: Optimized workflow for enolate generation and trapping. Note the critical decision point at the warming stage.

Step-by-Step Methodology:

  • Base Generation: Generate LDA (1.1 equiv) in THF at 0°C, then cool immediately to -78°C .

    • Note: Commercial LDA can be used but often varies in titer. Freshly prepared LDA is recommended for reproducibility.

  • Addition: Add the dioxolanone (1.0 equiv) dissolved in THF dropwise down the side of the flask over 15–20 minutes.

    • Why? Rapid addition creates local hot spots, leading to self-condensation (dimerization).

  • Enolization Period: Stir at -78°C for 45–60 minutes .

    • Validation: The solution usually turns pale yellow. If it turns dark brown/black, the temperature was too high or the THF was wet.

  • Electrophile Addition: Add the electrophile (1.2–1.5 equiv) slowly.

    • Cosolvents: For unreactive alkyl halides, adding HMPA or DMPU (1–2 equiv) before the electrophile can accelerate the reaction at -78°C, avoiding the need to warm up.

  • Quench: Pour the reaction mixture while still cold (or at maximum -20°C) into saturated aqueous NH₄Cl. Do not warm to RT before quenching.

Troubleshooting Guide

Diagnose experimental failures based on physical observations and crude NMR data.

Issue 1: Low Yield & Recovery of Dimeric Byproduct

Symptom: Crude NMR shows a complex mixture; mass spec shows a peak at [2M-H] or similar dimer mass. Root Cause: The "Seebach Dimer" forms when the enolate reacts with unreacted starting material. This happens if:

  • Enolization was incomplete before electrophile addition.

  • The enolate solution warmed up, allowing equilibrium between enolate and neutral species. Solution:

  • Increase enolization time to 60 mins at -78°C.

  • Ensure LDA is not degraded (titrate it).

  • Do not allow the temperature to rise above -40°C during the enolization phase.

Issue 2: Low Diastereoselectivity (dr < 95:5)

Symptom: Product is formed, but the ratio of the desired isomer is poor. Root Cause:

  • Temperature Spike: If the reaction warms > -20°C, the tight lithium chelate loosens, allowing attack from the "forbidden" face.

  • Proton Source: Traces of water/alcohol allow proton exchange, effectively scrambling the stereocenter. Solution:

  • Maintain -78°C strictly.

  • Use LiHMDS instead of LDA. LiHMDS is bulkier and less basic, sometimes providing a tighter transition state for specific Michael additions, though LDA is standard for alkylations.

Issue 3: Dark/Black Reaction Mixture

Symptom: The solution turns tar-like. Root Cause: Decomposition via


-elimination or polymerization of the solvent (THF) initiated by the super-basic enolate at high temperatures.
Solution: 
  • Check your cryostat/dry ice bath.

  • Confirm the internal temperature (probe) matches the bath temperature.

Stereochemical Logic (The "Why")

The success of this reaction relies on the Self-Regeneration of Stereocenters (SRS) . The original stereocenter (from lactic acid) is destroyed to form the planar enolate, but the tert-butyl group "remembers" the chirality and directs the new bond formation.[1]

Stereochemistry SM Starting Material (2S, 5S) C5 is Chiral Enolate Li-Enolate C5 is Planar (Achiral) C2 t-Butyl is Fixed SM->Enolate LDA / -78°C Loss of C5 Chirality Face Steric Shielding t-Bu blocks Top Face Enolate->Face Product Product Electrophile enters from Bottom (Anti) Face Enolate->Product Electrophile Attack Regeneration of C5 Chirality

Figure 2: The SRS Principle. The C2-tert-butyl group acts as the temporary stereocontrol element while C5 is planar.

Frequently Asked Questions (FAQ)

Q: Can I use LiHMDS instead of LDA? A: Yes. LiHMDS is often used for Michael additions (e.g., to nitroolefins) or when a non-nucleophilic base is critical. However, LDA is generally preferred for simple alkylations due to faster deprotonation kinetics at -78°C.

Q: My electrophile is solid. Can I dissolve it in DMF? A: NO. DMF will quench the enolate or react with it. Dissolve the electrophile in dry THF. If solubility is an issue, use a minimum amount of dry DMPU as a cosolvent.

Q: Can I let the reaction warm to room temperature overnight? A: Absolutely not. The enolate is not stable at RT. If the reaction is slow, keep it at -20°C (freezer or cryostat) for extended periods (24-48h) rather than warming to RT.

Q: Why is the order of addition critical? A: Adding LDA to the dioxolanone (inverse addition) creates a temporary excess of ketone relative to base, promoting the aldol-like dimerization of the enolate with the starting material. Always add the dioxolanone to the base .

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125–259.

  • Seebach, D., Naef, R., & Calderari, G. (1984). "α-Alkylation of α-Heterosubstituted Carboxylic Acids without Racemization: Preparation of (S)-α-Methyl-DOPA." Tetrahedron, 40(8), 1313–1324.

  • Aitken, R. A., et al. (2023). "Structural Revision of the Dimer Formed by Base-Induced Reaction of (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one." Molbank, 2023(3), M1699.[1]

  • Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 26(12), 1241–1290.

Sources

Validation & Comparative

Guide: 2-t-Butyl-5-methyldioxolan-4-one (Seebach SRS) vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the landscape of asymmetric synthesis, the choice between 2-t-butyl-5-methyldioxolan-4-one (Seebach’s reagent) and Evans Oxazolidinones is not merely a preference for reagents, but a strategic decision regarding the origin of stereocontrol.

  • Seebach’s Dioxolanone utilizes the Self-Regeneration of Stereocenters (SRS) principle.[1] It is the method of choice when the target is an

    
    -hydroxy acid or when generating quaternary stereocenters directly from inexpensive chiral pool precursors (e.g., lactic acid) without an external auxiliary.
    
  • Evans Auxiliaries rely on chiral templates . They are the industry standard for

    
    -alkylation and aldol reactions of carboxylic acid derivatives (propionates, acetates) where the auxiliary is attached, utilized, and recycled.
    

Verdict: Use Seebach SRS for direct modification of


-hydroxy acids to generate quaternary centers. Use Evans Auxiliaries  for general asymmetric alkylation of carboxylic acids or complex aldol constructions.

Conceptual Framework: SRS vs. Auxiliary Control

To understand the performance differences, one must distinguish the mechanistic philosophy.

The Mechanisms Visualized[2]

The following diagram illustrates the fundamental difference: Evans auxiliaries act as an external "shield," while Seebach's method temporarily destroys the original stereocenter to create a new one, guided by a temporary acetal center.

G cluster_0 Seebach SRS (Self-Regeneration) cluster_1 Evans Auxiliary (External Template) S_Start Chiral Precursor (Lactic Acid) S_Acetal Acetal Formation (Stereocenter Transferred to C2) S_Start->S_Acetal Pivalaldehyde S_Enolate Enolate Formation (Original C5 Center Destroyed) S_Acetal->S_Enolate LDA, -78°C S_Alkylation Stereoselective Alkylation (C2 Directs C5) S_Enolate->S_Alkylation Electrophile (R-X) S_Hydrolysis Hydrolysis (Product Release) S_Alkylation->S_Hydrolysis H+ E_Aux Chiral Auxiliary (Oxazolidinone) E_Acyl N-Acylation (Substrate Attachment) E_Aux->E_Acyl E_Enolate Z-Enolate (Chelated) E_Acyl->E_Enolate NaHMDS/LDA E_Alkylation Stereoselective Alkylation (Steric Shielding) E_Enolate->E_Alkylation Electrophile E_Cleavage Cleavage (LiOOH/LiOH) E_Alkylation->E_Cleavage E_Recycle Recycle Auxiliary E_Cleavage->E_Recycle E_Product E_Product E_Cleavage->E_Product Chiral Acid

Figure 1: Workflow comparison. Seebach's SRS (top) uses the substrate's own chirality stored in a temporary acetal. Evans (bottom) attaches a recyclable scaffold.

Technical Comparison

Mechanism of Stereocontrol[3]

2-t-Butyl-5-methyldioxolan-4-one (Seebach): The reaction proceeds via a lithium enolate.[1] The bulky tert-butyl group at the C2 position (the "temporary" stereocenter) locks the conformation.

  • Enolate Geometry: The enolate is essentially planar.

  • Face Selectivity: The tert-butyl group sterically shields the cis face. Consequently, the electrophile approaches from the trans face (anti to the t-Bu group).

  • Result: High diastereoselectivity (dr > 95:5) is achieved because the thermodynamic acetal preference dictates the kinetic alkylation outcome.

Evans Auxiliary: Relies on the formation of a rigid metal-chelated (Z)-enolate.

  • Chelation: The lithium or boron atom coordinates between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • Face Selectivity: The bulky group on the auxiliary (isopropyl or benzyl) blocks one face of the planar enolate.

  • Result: Extremely high fidelity (dr > 99:1) due to the rigid transition state.

Atom Economy and Scalability
FeatureSeebach Dioxolanone (SRS)Evans Auxiliary
Stoichiometry Auxiliary is the substrate (sacrificial acetal).Auxiliary is stoichiometric (must be recycled).
Atom Economy Moderate. Loss of pivalaldehyde upon hydrolysis.Low (in step), but high if auxiliary is recycled.
Cost Low. Lactic acid + Pivalaldehyde are cheap.Moderate/High. Auxiliaries are expensive (if not made in-house).
Quaternary Centers Excellent. Designed for

-alkylation of

-hydroxy acids.
Difficult. Steric bulk often hinders quaternary center formation.
Product Type

-Hydroxy acids / esters.[1][2]

-Amino acids, Alkanoic acids, Aldols.

Experimental Protocols

Protocol A: Seebach Alkylation (Generation of Quaternary -Hydroxy Center)

Objective: Alkylation of (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one to create a quaternary center.

Reagents:

  • Substrate: (2S,5S)-2-(tert-butyl)-5-methyl-1,3-dioxolan-4-one (prepared from L-lactic acid).

  • Base: LDA (Lithium Diisopropylamide).[3]

  • Electrophile: Benzyl bromide (BnBr).

  • Solvent: Anhydrous THF / Hexanes.

Step-by-Step Methodology:

  • Enolate Generation:

    • Cool a solution of diisopropylamine (1.1 equiv) in THF to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
      
    • Add a solution of the dioxolanone (1.0 equiv) in THF dropwise to the LDA solution at -78°C.

    • Critical Insight: Stir for 45-60 minutes. The enolate is stable at this temperature, but insufficient deprotonation time lowers yield.

  • Alkylation:

    • Add Benzyl bromide (1.2 equiv) slowly (neat or in minimal THF).

    • Allow the mixture to warm slowly to -20°C over 2-3 hours.

    • Note: The reaction is often sluggish at -78°C for bulky electrophiles; warming is required to overcome the activation barrier, but the acetal stereocenter maintains control.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Et

      
      O, dry over MgSO
      
      
      
      , and concentrate.
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Expected Data: Yield ~80-90%; dr > 95:5 (trans-alkylation).

Protocol B: Evans Alkylation (Standard Propionate Alkylation)

Objective: Methylation of N-propionyl (4S)-benzyl-2-oxazolidinone.

Reagents:

  • Substrate: N-propionyl oxazolidinone.

  • Base: NaHMDS (Sodium hexamethyldisilazide) or LDA.

  • Electrophile: Methyl Iodide (MeI).

Step-by-Step Methodology:

  • Enolate Generation:

    • Cool substrate (1.0 equiv) in THF to -78°C.

    • Add NaHMDS (1.1 equiv) dropwise.

    • Critical Insight: Stir for 30-60 mins. NaHMDS is often preferred over LDA for Evans alkylations to minimize base-mediated cleavage of the imide bond.

  • Alkylation:

    • Add MeI (3-5 equiv) dropwise.

    • Stir at -78°C for 2-4 hours. (Unlike Seebach, Evans alkylations with reactive electrophiles often proceed well at -78°C).

  • Quench & Workup:

    • Quench with acetic acid/THF solution at -78°C, then warm.

    • Standard aqueous workup.

  • Cleavage (Hydrolysis):

    • Dissolve alkylated product in THF/H

      
      O (3:1). Cool to 0°C.
      
    • Add LiOH (2 equiv) and H

      
      O
      
      
      
      (4 equiv).
    • Why H

      
      O
      
      
      
      ? It forms the hydroperoxide anion, which is more nucleophilic than hydroxide but less basic, cleaving the imide without epimerizing the newly formed center.

Comparative Data Analysis

The following table summarizes experimental outcomes for creating a methyl-benzyl stereocenter using both methods.

MetricSeebach (Dioxolanone)Evans (Oxazolidinone)
Starting Material L-Lactic AcidPropionic Acid + Auxiliary
Electrophile Benzyl BromideBenzyl Bromide
Base / Temp LDA / -78°C to -20°CNaHMDS / -78°C
Diastereomeric Ratio (dr) 96:4 to 98:2> 99:1
Yield (Alkylation Step) 75 - 85%85 - 95%
Final Product

-Methyl-phenyllactic acid

-Methyl-hydrocinnamic acid
Recyclability No (Acetal hydrolyzed)Yes (Auxiliary recovered)

Decision Matrix: When to Use Which?

Use the logic flow below to determine the appropriate method for your synthesis.

DecisionTree Start Target Molecule? Q1 Is it an alpha-Hydroxy Acid? Start->Q1 Q2 Is it a Carboxylic Acid/Alcohol? Q1->Q2 No Seebach USE SEEBACH (SRS) (Dioxolanone) Q1->Seebach Yes Q3 Need Quaternary Center? Q2->Q3 Yes Evans USE EVANS AUXILIARY (Oxazolidinone) Q3->Seebach Yes (via Hydroxy precursor) Q3->Evans No (Tertiary Center)

Figure 2: Decision Matrix for selecting the correct auxiliary system.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[4][5][6] Angewandte Chemie International Edition, 1996, 35(23-24), 2708–2748.

  • Evans, D. A., et al. "Enantioselective alkylation of chiral enolates. Application to the synthesis of alpha-substituted carboxylic acids." Journal of the American Chemical Society, 1982, 104(6), 1737–1739.

  • Barbaro, G., et al. "Chiral Control of 3-Alkyl-3-hydroxy-β-lactams via Addition Reaction of Imines to Enolates of 1,3-Dioxolan-4-ones."[1] Journal of Organic Chemistry, 1999, 64, 4643-4651.

  • Aitken, R.A., et al. "(2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one." Molbank, 2023, M1699.[7]

Sources

A Comparative Guide to Lewis Acid Mediation in 2-t-Butyl-5-methyldioxolan-4-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of 2-t-Butyl-5-methyldioxolan-4-one in Asymmetric Synthesis

In the field of stereoselective synthesis, the predictable and efficient creation of specific stereoisomers is paramount. Chiral auxiliaries are a foundational tool in this endeavor, offering a reliable method to control the three-dimensional arrangement of atoms during carbon-carbon bond formation. The 2-t-butyl-5-methyldioxolan-4-one, a chiral auxiliary derived from readily available (S)- or (R)-lactic acid and pivalaldehyde, has proven to be a highly effective scaffold for asymmetric synthesis.[1][2] Developed from the pioneering work of Seebach, this auxiliary provides a rigid chiral environment, particularly in reactions involving the formation of its enolate.[3] The sterically demanding t-butyl group at the C2 position effectively shields one face of the molecule, directing the approach of electrophiles to achieve high levels of diastereoselectivity in reactions such as alkylations, Michael additions, and aldol additions.[1][2][4]

The performance of this auxiliary is intimately linked to the reaction conditions, most notably the choice of Lewis acid. Lewis acids are critical for activating substrates, enhancing reactivity, and, most importantly, locking the transition state geometry to maximize stereochemical control.[5] This guide presents a comparative study of how different classes of Lewis acids mediate reactions involving this dioxolanone scaffold, explaining the mechanistic principles that govern their performance and providing field-proven insights to guide experimental design.

The Mechanistic Role of Lewis Acids: Chelation vs. Non-Chelation Control

The stereochemical outcome of an aldol reaction or alkylation is determined by the geometry of the transition state. Lewis acids influence this geometry by coordinating with Lewis basic sites on the reactants, typically the carbonyl oxygens. With substrates like 2-t-butyl-5-methyldioxolan-4-one or the more extensively studied Evans oxazolidinones, the choice of Lewis acid dictates one of two controlling pathways: chelation or non-chelation.[1][5][6]

1. Chelation Control (e.g., with TiCl₄, SnCl₄): Bidentate Lewis acids, which can coordinate to two atoms simultaneously, enforce a highly ordered, rigid transition state. In the context of an aldol reaction, a strong Lewis acid like titanium tetrachloride (TiCl₄) coordinates to both the carbonyl oxygen of the auxiliary and the oxygen of the enolate. This forms a stable, six-membered ring structure. This geometry is best described by the Zimmerman-Traxler model, which minimizes steric interactions by placing bulky substituents in pseudo-equatorial positions.[7][8] This rigid, chair-like conformation provides an exceptionally clear steric bias, leading to predictable and high diastereoselectivity, typically favoring the syn-aldol product in related systems.[1][5][7]

start Start: Assemble Dry Glassware under Argon Atmosphere dissolve Dissolve Dioxolanone in Anhydrous CH₂Cl₂ start->dissolve cool1 Cool Solution to -78 °C (Dry Ice/Acetone Bath) dissolve->cool1 add_ti Add TiCl₄ (1.1 eq) Dropwise via Syringe cool1->add_ti stir1 Stir for 5 Minutes add_ti->stir1 add_base Add Hünig's Base (DIPEA, 1.2 eq) Dropwise (Color Change to Deep Red) stir1->add_base stir2 Stir for 30-60 Minutes (Enolate Formation) add_base->stir2 add_aldehyde Add Aldehyde (1.5 eq) Dropwise stir2->add_aldehyde stir3 Stir at -78 °C for 2 Hours, then Warm to 0 °C over 1 Hour add_aldehyde->stir3 quench Quench Reaction with sat. aq. NH₄Cl Solution stir3->quench workup Perform Aqueous Workup: Extract with CH₂Cl₂, Dry (Na₂SO₄), Concentrate quench->workup purify Purify by Flash Column Chromatography (Silica Gel) workup->purify analyze Analyze Product: ¹H NMR for Diastereomeric Ratio, Mass Spec, Optical Rotation purify->analyze end End: Isolated Aldol Adduct analyze->end

Caption: Workflow for a TiCl₄-mediated aldol addition.

Materials & Reagents:

  • (2S,5S)-2-t-Butyl-5-methyldioxolan-4-one (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium Tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.5 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon), add the 2-t-butyl-5-methyldioxolan-4-one to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Dissolution: Dissolve the auxiliary in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise via syringe over 5 minutes. The solution will typically turn yellow.

  • Enolate Formation: Add the DIPEA dropwise. A deep red or violet color should develop, indicating the formation of the titanium enolate. Allow the solution to stir at -78 °C for 30 to 60 minutes.

  • Electrophile Addition: Add the aldehyde dropwise to the enolate solution.

  • Reaction: Monitor the reaction by TLC. Typically, the mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • Quenching: Quench the reaction by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.

Conclusion

References

  • G. Nagendra, H. S. B. Ram, and H. M. Vagdevi. The pivotal role of chelation as a stereochemical control element in non-Evans anti aldol product formation. Journal of Molecular Modeling, 2010. Available at: [Link]

  • R. Mahrwald. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 1999. Available at: [Link]

  • (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. Molbank, 2023. Available at: [Link]

  • J. M. Lee, P. Helquist, and O. Wiest. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 2012. Available at: [Link]

  • Asymmetric Induction: Chelation, Non-Chelation, Cram-Reetz & Evans Models. Study.com. Available at: [Link]

  • J. M. Stevens, et al. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 2018. Available at: [Link]

  • S. B. Wagh, et al. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar, 2014. Available at: [Link]

  • (R,R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one. ResearchGate. Available at: [Link]

  • J. M. Lee, P. Helquist, and O. Wiest. Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. ResearchGate, 2025. Available at: [Link]

  • V. Rodríguez-Cisterna, et al. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. Universitat de Barcelona, 2007. Available at: [Link]

  • C. Palomo, M. Oiarbide, and J. M. García. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Macmillan Group, Princeton University, 2002. Available at: [Link]

  • C. H. Heathcock. The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, 1991. Available at: [Link]

  • Zimmerman Traxler Model. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Y. K. Jo, et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information, 2017. Available at: [Link]

  • I. Collado, et al. Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. National Center for Biotechnology Information, 2017. Available at: [Link]

Sources

Process Guide: High-Fidelity Alkylation via 2-t-Butyl-5-methyldioxolan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of quaternary


-hydroxy carboxylic acids, 2-t-Butyl-5-methyldioxolan-4-one (1) —often termed "Seebach’s Dioxolanone"—remains the gold standard for diastereoselectivity and operational reliability. While modern catalytic methods (e.g., phase-transfer catalysis) offer higher atom economy, they often struggle with the steric congestion of quaternary centers in 

-hydroxy systems.

This guide details the efficacy of (1) in large-scale applications (>100g), specifically leveraging the principle of Self-Regeneration of Stereocenters (SRS) . Unlike Evans auxiliaries, which attach a chiral scaffold to an achiral substrate, this method uses the substrate’s own chirality (derived from Lactic Acid) to generate a temporary stereocenter, allowing the original center to be destroyed (enolization) and regenerated with inversion or retention.

Part 1: The Candidate vs. Incumbents

Mechanism of Action: Self-Regeneration of Stereocenters (SRS)

The core advantage of this auxiliary is the "memory of chirality."

  • Starting Material: (S)-Lactic Acid.[1][2][3]

  • Acetalization: Condensation with pivalaldehyde creates a new stereocenter at the acetal position (C2). The bulky t-butyl group locks the conformation.

  • Enolization: Deprotonation destroys the original stereocenter at C5.

  • Memory: The t-butyl group at C2 (the "temporary" center) forces the incoming electrophile to approach from the face anti to the t-butyl group, effectively regenerating the C5 stereocenter with high fidelity.

Comparative Matrix
FeatureSeebach Dioxolanone (SRS)Evans OxazolidinoneAsymmetric Hydrogenation
Target Motif

-Alkylated

-Hydroxy Acids

-Alkylated Alkanoic Acids

-Hydroxy Acids
Chiral Source The Substrate (Lactic Acid)External Auxiliary (Valinol/Phe)Chiral Ligand (BINAP/DuPhos)
Quaternary Centers Excellent (Steric bulk tolerated)Moderate (Cleavage difficult)Difficult (Tetrasubstituted olefins)
Atom Economy Low (Stoichiometric waste)Low (Auxiliary recovery needed)High (Catalytic)
Scale-Up Risk Cryogenic (-78°C)Cryogenic/Cleavage stepsHigh Pressure/Catalyst Cost
Cost Low (Lactic acid + Pivalaldehyde)High (Auxiliary cost)High (Catalyst cost)

Verdict: Use Seebach’s Dioxolanone when synthesizing quaternary


-hydroxy acids  where high enantiomeric excess (ee) is non-negotiable and the substrate is cheap (e.g., lactic, mandelic, or malic acid).

Part 2: Process Chemistry & Self-Validating Protocols

Synthesis of the Auxiliary (Scale: 500g)

Reaction Type: Acid-Catalyzed Acetalization

The synthesis relies on the thermodynamic preference for the cis-disubstituted dioxolanone.

Protocol:

  • Setup: 5L reactor with Dean-Stark trap.

  • Charge: (S)-Lactic Acid (1.0 equiv), Pivalaldehyde (1.5 equiv), Pentane (Solvent), p-TsOH (0.01 equiv).

  • Reflux: Remove water azeotropically.

  • Workup: Wash with NaHCO3.

  • Purification (Critical): Distillation followed by crystallization from pentane/ether at low temp.

    • Self-Validating Checkpoint: The crude is often a 4:1 cis/trans mixture. Recrystallization must yield >96:4 cis:trans. Verify by

      
      H NMR (doublet for C5-Me differs between isomers).
      
Enolization and Alkylation (Scale: 50g - 100g)

Reaction Type: Lithium Enolate Alkylation

Safety Warning: Lithium enolates of dioxolanones are prone to dimerization if warmed or highly concentrated, leading to Claisen-like self-condensation side products.

Protocol:

  • Reagent Prep: Generate LDA (1.05 equiv) in THF/Hexane at -78°C.

  • Addition: Add solution of Dioxolanone (1) slowly down the side of the flask (pre-cooled) to maintain internal temp < -70°C.

  • Aging: Stir 30-45 mins.

    • Causality: Insufficient aging leads to incomplete enolization; over-aging or warming leads to dimerization.

  • Electrophile Addition: Add alkyl halide (e.g., Benzyl Bromide, Allyl Bromide) slowly.

  • Quench: Acetic acid/THF solution at -78°C, then warm to RT.

Data: Yield and Selectivity

ElectrophileYield (%)Diastereomeric Ratio (dr)Notes
Methyl Iodide91%>98:2Fast reaction
Benzyl Bromide88%>98:2Requires HMPA co-solvent often
Allyl Bromide85%96:4Standard reactivity
Isobutyl Iodide65%95:5Slower; competitive elimination
Hydrolysis (Recovery of Product)

The dioxolanone is an acetal-ester.[4] It can be opened to the ester (methanolysis) or the acid.

  • Method A (Methanolysis): NaOMe/MeOH, RT, 2h. Yields Methyl Ester.

  • Method B (Acidic): 6N HCl/THF, Reflux. Yields Free Acid.[4]

Part 3: Visualization of the Workflow

The following diagram illustrates the Self-Regeneration of Stereocenters (SRS) cycle and the critical decision points for process chemists.

SRS_Cycle Lactic Start: (S)-Lactic Acid (Cheap Chiral Pool) Diox (2S,5S)-Dioxolanone (Cis-Isomer) Lactic->Diox Pivalaldehyde, H+ (Stereocenter created at C2) Enolate Lithium Enolate (Planar C5, Chiral C2) Diox->Enolate LDA, -78°C (Stereocenter destroyed at C5) Alkylated Alkylated Dioxolanone (Single Diastereomer) Enolate->Alkylated R-X (Electrophile) (Attacks anti to t-Bu) Dimer RISK: Dimerization (If T > -40°C) Enolate->Dimer Thermal Instability Product Final Product: alpha-Alkyl-alpha-Hydroxy Acid Alkylated->Product Hydrolysis (H+ or OH-) (Auxiliary removed)

Caption: The SRS Cycle showing the transfer of chirality from C5 to C2 and back to C5. Note the critical thermal instability node at the enolate stage.

Part 4: Critical Analysis & Troubleshooting

The "Dimerization" Trap

A common failure mode in scale-up is the formation of a dimer (See Reference 3).

  • Symptom: Low yield of alkylated product, appearance of complex aliphatic peaks in NMR.

  • Cause: The lithium enolate reacts with the neutral starting material (proton transfer) or self-condenses if the concentration is too high (>0.5M) or temperature spikes.

  • Solution: strictly maintain -78°C during enolization. Use "inverse addition" (cannulate enolate into electrophile) if the electrophile is stable, though standard addition (electrophile to enolate) is usually preferred for kinetics.

Purification Strategy

Unlike Evans auxiliaries, where the auxiliary must be cleaved and recovered (often requiring chromatography), the Seebach dioxolanone method often allows for crystallization-induced diastereomer enrichment at the Alkylated Dioxolanone stage.

  • Recommendation: Before hydrolysis, recrystallize the alkylated intermediate. This can boost dr from 90:10 to >99:1, eliminating the need for difficult downstream chiral HPLC.

Solvent Effects

While THF is standard, the addition of HMPA or DMPU (10-20 vol%) significantly accelerates the alkylation rate for bulky electrophiles, preventing enolate decomposition over long reaction times.

References

  • Seebach, D., Imwinkelried, R., & Weber, T. (1986). "EPC Syntheses with C,C Bond Formation via Acetals and Enamines." Modern Synthetic Methods, 4, 125-259.

  • Naef, R., & Seebach, D. (1985). "The Preparation of Enantiomerically Pure α-Hydroxy-α-methylcarboxylic Acids by Self-Regeneration of Stereocenters." Helvetica Chimica Acta, 68(1), 135-143.

  • Aitken, R. A., et al. (2023). "Structure of the Dimer Formed from the Lithium Enolate of (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one."[1] Molbank, 2023(3), M1699.

  • PubChem Compound Summary. (2025). "(2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one."[1][2][5] National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.